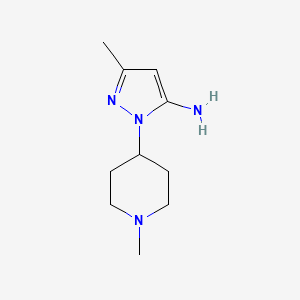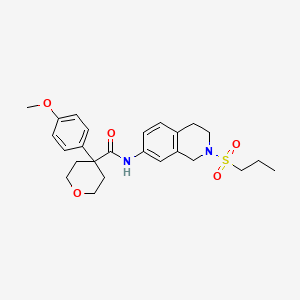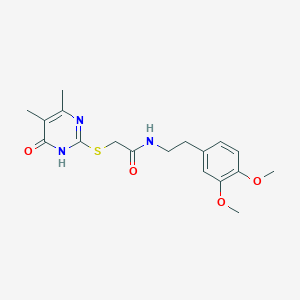
5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine, also known as MMPP, is a synthetic organic compound that has been studied extensively in recent years. It is a derivative of piperidine and pyrazole, and has a variety of applications in the scientific and medical fields. MMPP has been used in the synthesis of various pharmaceuticals and other compounds, and has been studied for its potential therapeutic and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors of Cytochrome P450 Isoforms
"5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine" and its derivatives, due to their structural properties, are of interest in the study of Cytochrome P450 (CYP) isoforms, which play a crucial role in drug metabolism and potential drug-drug interactions (DDIs). Chemical inhibitors of these isoforms can help decipher the involvement of specific CYPs in the metabolism of various drugs, aiding in the prediction and management of DDIs. The selectivity of such inhibitors is essential for understanding the specific contribution of CYP isoforms to drug metabolism (Khojasteh et al., 2011).
Therapeutic Applications of Pyrazoline Derivatives
Research into pyrazoline derivatives, which share a structural resemblance to "this compound," highlights their diverse biological properties. These derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. Such findings stimulate ongoing research in this field, with the aim of exploring and synthesizing new pyrazoline derivatives for various therapeutic applications (Shaaban et al., 2012).
Role in Synthesis of Medicinally Relevant Compounds
The synthesis of medicinally relevant compounds, such as 5H-pyrano[2,3-d]pyrimidine derivatives, utilizes hybrid catalysts for which structures related to "this compound" could serve as precursors or intermediates. These compounds are key for developing pharmaceuticals due to their bioavailability and broad applicability in medicinal chemistry (Parmar et al., 2023).
Exploration of DNA Interactions
Compounds structurally related to "this compound" are explored for their ability to interact with DNA, particularly in the context of DNA methylation processes and their implications in malignancy. DNA methylation inhibitors, by inhibiting hypermethylation, can restore suppressor gene expression and exert antitumor effects, making them of interest in cancer research (Goffin & Eisenhauer, 2002).
Drug Development and Enhancement
The study of "this compound" derivatives also extends to their role in enhancing the bioavailability of therapeutic drugs. Compounds like piperine, derived from black pepper and structurally related to the target molecule, have been shown to significantly enhance the bioavailability of various therapeutic drugs and phytochemicals by inhibiting drug-metabolizing enzymes and enhancing drug absorption (Srinivasan, 2007).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with a piperidine structure often interact with histamine receptors . Histamine receptors play a significant role in the human organism as a mediator and neurotransmitter, involved in numerous physiological and pathophysiological processes .
Mode of Action
Compounds that target histamine receptors typically work by either activating or inhibiting these receptors, leading to various physiological effects .
Biochemical Pathways
Histamine, which may be a target of this compound, is involved in numerous physiological and pathophysiological processes, including immunological response, inflammation, allergic response, gastric acid secretion, cell proliferation, wound healing, cognitive function, memory, sleep cycle, and endocrine homeostasis .
Result of Action
The activation or inhibition of histamine receptors can lead to a wide range of effects, depending on the specific receptor and cell type involved .
Eigenschaften
IUPAC Name |
5-methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-8-7-10(11)14(12-8)9-3-5-13(2)6-4-9/h7,9H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBQKNVCHRPVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2942973.png)
![Methyl 4-{2-amino-4-[bis(acetyloxy)methyl]phenoxy}benzenecarboxylate](/img/structure/B2942978.png)


![3-(4-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2942982.png)
![3,6-Bis(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2942983.png)

![Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine](/img/structure/B2942987.png)

![2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942991.png)
![2-(8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2942993.png)

![naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2942995.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[3-(2-oxoazetidin-1-yl)phenyl]acetamide](/img/structure/B2942996.png)